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Compound of Interest

Compound Name: Sulfo-Cy7 amine

Cat. No.: B15552790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a

detailed plausible synthetic route for Sulfo-Cy7 amine, a near-infrared (NIR) fluorescent dye.

The information presented herein is curated for researchers and professionals in the fields of

biotechnology and drug development who utilize fluorescent labeling technologies.

Chemical Structure and Properties of Sulfo-Cy7
Amine
Sulfo-Cy7 amine is a water-soluble heptamethine cyanine dye characterized by its

fluorescence emission in the near-infrared spectrum. The core structure consists of two

sulfonated indolenine rings linked by a seven-carbon polymethine chain. The sulfonate groups

impart hydrophilicity, making it suitable for biological applications in aqueous environments.

The terminal primary amine group allows for covalent conjugation to various biomolecules.

The chemical formula for Sulfo-Cy7 amine is C43H58N4O7S2, and its CAS number is

2236573-39-8[1][2]. The IUPAC name is 1-(6-((6-ammoniohexyl)amino)-6-oxohexyl)-3,3-

dimethyl-2-((E)-2-((E)-3-(2-((E)-1,3,3-trimethyl-5-sulfonatoindolin-2-

ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium-5-sulfonate[2].

Table 1: Physicochemical and Spectroscopic Properties of Sulfo-Cy7 Amine
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Property Value Reference

Molecular Formula C43H58N4O7S2 [1][2]

Molecular Weight 807.08 g/mol [2]

CAS Number 2236573-39-8 [1][2]

Appearance Dark green powder [3]

Solubility
Good in DMF and DMSO;

poorly soluble in water
[1][3]

Maximum Absorption (λmax) 750 nm [3]

Maximum Emission (λem) 773 nm [3]

Molar Extinction Coefficient 240,600 M⁻¹cm⁻¹ [3]

Purity
>95% (typically analyzed by ¹H

NMR and HPLC-MS)
[3]

Synthesis of Sulfo-Cy7 Amine: A Plausible Modular
Approach
A specific, detailed experimental protocol for the synthesis of Sulfo-Cy7 amine is not readily

available in a single published source. However, based on established principles of cyanine

dye synthesis, a plausible and robust modular synthetic route can be constructed. This

approach involves the synthesis of key intermediates, followed by their assembly and final

deprotection. The modular nature of this synthesis allows for the introduction of the amine

functionality late in the process, which helps to prevent the degradation of this reactive group

during the formation of the cyanine core.

The overall synthetic strategy can be divided into three main stages:

Synthesis of the sulfonated indolenine precursors.

Condensation to form the protected Sulfo-Cy7 core.

Deprotection to yield the final Sulfo-Cy7 amine.
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Stage 1: Synthesis of Sulfonated Indolenine Precursors
The synthesis of the sulfonated indolenine precursors is a critical first step. This is typically

achieved through a Fischer indole synthesis followed by N-alkylation to introduce the

necessary functional groups.

2.1.1. Synthesis of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

This intermediate provides the foundational sulfonated indolenine ring.

Reaction: 4-Hydrazinobenzenesulfonic acid is condensed with 3-methyl-2-butanone in the

presence of a suitable acid catalyst, such as acetic acid.

Protocol:

A mixture of 4-hydrazinobenzenesulfonic acid and an excess of 3-methyl-2-butanone is

refluxed in glacial acetic acid for several hours.

The reaction mixture is cooled, and the precipitated product is collected by filtration.

The crude product is then treated with a potassium salt, such as potassium hydroxide, in a

methanolic solution to yield the potassium salt of the sulfonated indolenine, which is often

more stable and easier to handle.

2.1.2. N-Alkylation of the Sulfonated Indolenine

Two different N-alkylated sulfonated indolenine precursors are required for the final

condensation step. One will be a simple N-alkyl derivative, while the other will contain a

protected amine linker.

Precursor 1: N-ethyl-2,3,3-trimethyl-3H-indolium-5-sulfonate

Reaction: Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is alkylated with an ethylating

agent, such as ethyl iodide.

Protocol: The sulfonated indolenine potassium salt is heated with an excess of ethyl iodide

in a suitable solvent like acetonitrile. The product precipitates upon cooling and can be

purified by recrystallization.
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Precursor 2: N-((6-tert-butoxycarbonyl)amino)hexyl-2,3,3-trimethyl-3H-indolium-5-sulfonate

Reaction: The sulfonated indolenine potassium salt is alkylated with a linker containing a

protected amine group. A common choice is a halo-alkyl derivative with a tert-

butyloxycarbonyl (Boc)-protected amine.

Protocol:

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is reacted with a commercially

available linker such as N-(6-bromohexyl)carbamic acid tert-butyl ester in a polar aprotic

solvent like dimethylformamide (DMF) at an elevated temperature.

The reaction progress is monitored by thin-layer chromatography (TLC) or high-

performance liquid chromatography (HPLC).

Upon completion, the product is isolated by precipitation with a non-polar solvent and

purified by column chromatography.

Stage 2: Condensation to Form the Protected Sulfo-Cy7
Core
The heptamethine bridge of the Sulfo-Cy7 dye is formed by the condensation of the two

different indolenine precursors with a suitable seven-carbon fragment.

Reaction: The N-ethyl sulfonated indolenine and the N-Boc-protected aminohexyl sulfonated

indolenine are reacted with a heptamethine bridge-forming reagent, such as

glutacondialdehyde dianil hydrochloride, in the presence of a base and a dehydrating agent.

Protocol:

The two indolenine precursors and glutacondialdehyde dianil hydrochloride are dissolved

in a mixture of pyridine and acetic anhydride.

The reaction mixture is heated, typically to reflux, for several hours while being protected

from light.
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The solvent is removed under reduced pressure, and the crude protected Sulfo-Cy7 dye is

precipitated by the addition of a non-polar solvent.

Purification is achieved through column chromatography, often using a silica gel stationary

phase and a gradient of methanol in dichloromethane as the eluent.

Stage 3: Deprotection to Yield Sulfo-Cy7 Amine
The final step is the removal of the Boc protecting group to expose the primary amine.

Reaction: The Boc-protected Sulfo-Cy7 dye is treated with a strong acid, such as

trifluoroacetic acid (TFA).

Protocol:

The purified Boc-protected dye is dissolved in a suitable solvent like dichloromethane.

An excess of trifluoroacetic acid is added, and the mixture is stirred at room temperature.

The deprotection is typically complete within a few hours and can be monitored by HPLC.

The final product, Sulfo-Cy7 amine, is isolated by precipitation with diethyl ether and can

be further purified by preparative HPLC to achieve high purity.

Table 2: Summary of a Plausible Synthetic Protocol for Sulfo-Cy7 Amine
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Step Reactants
Reagents/Solv
ents

Typical
Conditions

Product

1.1

4-

Hydrazinobenze

nesulfonic acid,

3-methyl-2-

butanone

Acetic acid,

KOH/Methanol

Reflux, then

room temp.

Potassium 2,3,3-

trimethyl-3H-

indole-5-

sulfonate

1.2a

Potassium 2,3,3-

trimethyl-3H-

indole-5-

sulfonate, Ethyl

iodide

Acetonitrile Reflux

N-ethyl-2,3,3-

trimethyl-3H-

indolium-5-

sulfonate

1.2b

Potassium 2,3,3-

trimethyl-3H-

indole-5-

sulfonate, N-(6-

bromohexyl)carb

amic acid tert-

butyl ester

DMF 80-100 °C

N-((6-tert-

butoxycarbonyl)a

mino)hexyl-2,3,3-

trimethyl-3H-

indolium-5-

sulfonate

2

N-ethyl- and N-

Boc-aminohexyl-

sulfonated

indolenines,

Glutacondialdehy

de dianil

hydrochloride

Pyridine, Acetic

anhydride
Reflux

Boc-protected

Sulfo-Cy7 amine

3
Boc-protected

Sulfo-Cy7 amine

Trifluoroacetic

acid,

Dichloromethane

Room

temperature
Sulfo-Cy7 amine

Visualization of the Synthetic Workflow
The following diagram illustrates the plausible synthetic workflow for Sulfo-Cy7 amine.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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